5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile
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Overview
Description
5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, hydroxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between appropriate precursors.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form strong interactions with these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridine: Shares similar functional groups but lacks the additional pyridine ring.
6-Hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile: Similar structure but with fewer functional groups.
Uniqueness
5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile is unique due to its combination of multiple functional groups and its complex structure
Properties
IUPAC Name |
5-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-8-10(14(22)20(3)16(24)12(8)6-18)5-11-9(2)13(7-19)17(25)21(4)15(11)23/h22-23H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUOXJLYZWNRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1CC2=C(N(C(=O)C(=C2C)C#N)C)O)O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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